2-(1,2-Diphenylethylamino)-pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1,2-diphenylethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2/c1-3-9-16(10-4-1)15-18(17-11-5-2-6-12-17)21-19-13-7-8-14-20-19/h1-14,18H,15H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHQDGPVBWDKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10995357 | |
| Record name | N-(1,2-Diphenylethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10995357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74037-48-2 | |
| Record name | Pyridine, 2-((1,2-diphenylethyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074037482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1,2-Diphenylethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10995357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,2-DIPHENYLETHYLAMINO)-PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 1,2 Diphenylethylamino Pyridine and Its Structural Congeners
Convergent and Linear Synthesis Strategies
Convergent synthesis, which involves the independent synthesis of key structural fragments followed by their final assembly, is a highly efficient approach for preparing complex molecules like 2-(1,2-diphenylethylamino)-pyridine. This strategy allows for the parallel construction of the 1,2-diphenylethylamine (B1359920) and 2-aminopyridine (B139424) units, maximizing efficiency and allowing for modularity in analog synthesis. Linear synthesis, where the molecule is assembled in a stepwise fashion from a single starting material, can also be employed, though it may be less efficient for more complex targets.
Approaches to the 1,2-Diphenylethylamine Unit
The 1,2-diphenylethylamine backbone is a critical component, and its synthesis, particularly in an enantiomerically pure form, is a key challenge. Various methods have been developed to access this chiral diamine precursor.
The asymmetric synthesis of 1,2-diphenylethylamine enantiomers is crucial for accessing specific stereoisomers of the final compound, which is often necessary for biological applications. reddit.com A common strategy involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.
One prominent approach utilizes sulfinimines (N-sulfinyl imines) as chiral electrophiles. For instance, the addition of a nucleophile, such as the enolate of an acetate (B1210297) derivative, to a chiral sulfinimine can proceed with high diastereoselectivity. nih.gov The chiral sulfinyl group, which can be readily removed under acidic conditions, directs the approach of the nucleophile to one face of the imine, thereby establishing the desired stereocenter. nih.gov
Another powerful method is the catalytic asymmetric Henry reaction (nitroaldol reaction). wikipedia.org This reaction involves the addition of a nitroalkane to an aldehyde in the presence of a chiral catalyst. For example, the reaction of benzaldehyde (B42025) and nitromethane (B149229) can be catalyzed by a system composed of a metal salt like zinc triflate, a base such as diisopropylethylamine (DIPEA), and a chiral ligand like N-methylephedrine (NME) to produce a β-nitro alcohol with high enantioselectivity. wikipedia.org The resulting nitro alcohol can then be reduced to the corresponding β-amino alcohol and further elaborated to the target 1,2-diphenylethylamine.
The following table summarizes representative chiral catalysts and their applications in asymmetric synthesis relevant to the formation of chiral amine backbones.
| Catalyst System | Reaction Type | Substrates | Product Type | Enantiomeric Excess (ee) |
| Zinc triflate/DIPEA/N-methylephedrine | Henry Reaction | Benzaldehyde, Nitromethane | β-Nitro alcohol | High |
| Shibasaki catalysts | Henry Reaction | Aldehydes, Nitroalkanes | β-Nitro alcohol | Good to Excellent |
| Quinine derivatives | Henry Reaction | Aromatic aldehydes, Nitromethane | β-Nitro alcohol | High |
| Chiral BINOL-derived catalysts | Allylation of Imines | N-aryl-, N-benzyl-, and N-allylimines | Homoallylic amines | High |
One-pot synthetic strategies offer significant advantages in terms of efficiency and atom economy by minimizing intermediate purification steps. For the synthesis of 1,2-diarylethylamines, a modified Mannich-Barbier reaction has been shown to be a highly effective one-pot procedure. reddit.com This method typically involves the reaction of a benzyl (B1604629) halide with a reducing metal, such as zinc dust, to form an organometallic intermediate. This intermediate then reacts in situ with an imine, formed from an aldehyde and an amine, to generate the desired 1,2-diarylethylamine. reddit.com This approach is particularly valuable for creating a library of analogs, as the aromatic rings and the amine substituent can be easily varied. reddit.comreddit.com
Reductive amination of deoxybenzoin (B349326) (1,2-diphenylethanone) is another potential route, though it can be challenging due to the low reactivity of the ketone, especially with secondary amines. reddit.com
Construction and Functionalization of the 2-Aminopyridine Moiety
The 2-aminopyridine unit serves as the other key building block. Its synthesis and functionalization can be achieved through various cyclization and cross-coupling methodologies.
The construction of the pyridine (B92270) ring itself can be accomplished through multicomponent reactions (MCRs). These reactions allow for the rapid assembly of complex heterocyclic scaffolds from simple, readily available starting materials. For example, a one-pot reaction of an enaminone, malononitrile, and a primary amine can yield highly substituted 2-aminopyridines under solvent-free conditions. nih.gov The reaction proceeds through a series of Knoevenagel condensation, Michael addition, and cyclization/aromatization steps. nih.gov
Furthermore, existing 2-aminopyridines can be used as starting materials for the construction of fused heterocyclic systems, such as imidazo[1,2-a]pyridines. These reactions often involve the reaction of 2-aminopyridine with α-haloketones or related synthons. rsc.org The reaction of 2-aminopyridines with reagents like alkyl acrylates can also lead to cyclized products. acs.org
The following table provides examples of cyclization reactions for the synthesis of functionalized pyridines.
| Reactants | Reaction Conditions | Product Type |
| Enaminone, Malononitrile, Primary Amine | Solvent-free, heat | Substituted 2-aminopyridine |
| 2-Aminopyridine, α-Haloketone | Base, solvent | Imidazo[1,2-a]pyridine (B132010) |
| 2-Aminopyridine, Alkyl Acrylate | Heat | Pyridopyrimidinone derivative |
| γ-amino-alcohols, Secondary alcohols | Ruthenium pincer complex | Substituted Pyridines |
Organometallic chemistry provides powerful tools for the synthesis and functionalization of pyridine rings. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly noteworthy for the formation of C-N bonds. mit.edu A convergent synthesis of this compound would likely employ such a reaction to couple 1,2-diphenylethylamine with a suitable 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine). rsc.org These reactions typically utilize a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and can influence the scope and efficiency of the reaction. mit.edu
Direct C-H functionalization of pyridines is another important strategy. chemrxiv.org While the C2 position is often activated by the nitrogen atom, methods have been developed for the functionalization of other positions. chemrxiv.org For the synthesis of 2-aminopyridines, one approach involves the amination of pyridine N-oxides. nih.gov The N-oxide can be activated with an agent like PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate), followed by reaction with an amine and subsequent removal of the N-oxide group. nih.gov
Organocobalt catalysts have also been employed in the one-step synthesis of 2-substituted pyridines from alkynes and nitriles. scispace.com
One-Pot Amide Activation Protocols leading to Azaheterocycles
One-pot syntheses are highly valued in chemical production for their efficiency, which combines multiple reaction steps into a single operation without the need to isolate intermediate compounds. This approach saves time, resources, and reduces waste. In the context of synthesizing azaheterocycles, which are organic molecules containing at least one nitrogen atom in a ring, one-pot amide activation is a particularly effective strategy.
Amides are generally stable and less reactive, so they need to be "activated" to undergo further reactions. Several methods have been developed for this purpose. For instance, thionyl chloride (SOCl₂) can be used to activate carboxylic acids, which then react with amines to form amides in a one-pot process. researchgate.netrsc.org This method is notable for its effectiveness even with sterically hindered amines and its ability to preserve the stereochemical integrity of chiral molecules. researchgate.net Another approach involves the aerobic oxidative coupling of alcohols or aldehydes with amines, using supported gold nanoparticles and a base as catalysts, to produce amides. nih.gov
More recent innovations in amide synthesis include light-mediated protocols. One such method employs a combination of pyridine and carbon tetrabromide (CBr₄) under UVA or sunlight irradiation to facilitate the amidation reaction. researchgate.net Mechanistic studies suggest this photochemical process involves a novel mode of carboxylic acid activation. researchgate.net Additionally, tandem reactions that convert aldehydes first to nitriles and then to amides in a single pot have been developed, offering good yields and high purity of the final products. mdma.ch
The table below summarizes various one-pot amide synthesis protocols.
| Activating Agent/Catalyst | Reactants | Key Features |
| Thionyl Chloride (SOCl₂) | Carboxylic Acids, Amines | Works well with sterically hindered amines; preserves stereochemistry. researchgate.netrsc.org |
| Gold Nanoparticles/Base | Alcohols/Aldehydes, Amines | Aerobic oxidative coupling. nih.gov |
| Pyridine/CBr₄ (Light-mediated) | Carboxylic Acids, Amines | Photochemical activation. researchgate.net |
| Hydroxylamine HCl then NaOH/H₂O₂ | Aldehydes | Tandem reaction via nitrile intermediate. mdma.ch |
| T3P®/Pyridine | Carboxylic Acids, Amines | Low epimerization for chiral substrates. nih.gov |
Linkage Strategies between the Pyridine and Diphenylethylamine Fragments
The formation of the bond connecting the pyridine ring to the diphenylethylamine group is a critical step in the synthesis of the target molecule. This is typically achieved through amination protocols or by first forming an amide precursor that is subsequently reduced.
Direct amination of the pyridine ring is a primary method for creating the desired C-N linkage. The Chichibabin reaction is a classic example of nucleophilic amination of pyridines, though it often requires harsh conditions. Modern variations offer milder and more efficient alternatives. For example, using sodium hydride (NaH) in the presence of lithium iodide (LiI) in tetrahydrofuran (B95107) (THF) facilitates the C2 amination of pyridine with primary amines. orgsyn.org
Recent advancements have focused on achieving site-selectivity in pyridine functionalization. A method for C4-selective amination of pyridines has been developed that proceeds through a 4-pyridyl pyridinium (B92312) salt intermediate, which then reacts with aqueous ammonia. nih.gov Another innovative approach utilizes transition metal catalysis, where a ruthenium catalyst enables the amination of aminopyridines through a transient η⁶-pyridine complex, allowing for the cleavage of a pyridyl C-N bond and formation of a new one with a different amine. nih.gov
The direct amination of a pyridine ring can also be influenced by the presence of activating or directing groups on the ring. For instance, the presence of a nitro group can facilitate the direct amination of the pyridine ring with ammonium (B1175870) hydroxide. researchgate.net
An alternative to direct amination is the formation of an amide bond between a pyridine-containing carboxylic acid (or its activated derivative) and diphenylethylamine, or vice versa. This amide can then be reduced to the target amine. This two-step approach can sometimes offer advantages in terms of yield and purity.
The synthesis of the amide precursor can be achieved through various amide bond formation techniques. A mild and effective method for coupling carboxylic acids and amines, including those prone to racemization, involves the use of n-propanephosphonic acid anhydride (B1165640) (T3P®) in the presence of pyridine. nih.gov This protocol is robust and provides high yields with low levels of epimerization. nih.gov
Another strategy for forming the necessary precursors involves Suzuki-Miyaura cross-coupling reactions. For example, a bromoalkene can be coupled with a pyridine-boronic acid derivative to construct a key intermediate ketone. nih.gov This ketone can then be further functionalized and ultimately converted to the desired amine.
The synthesis of amide precursors can also be accomplished through one-pot methods. For example, isocyanate intermediates, generated in situ, can react with Grignard reagents to produce amides in high yields. researchgate.net This method is effective for a variety of protected aliphatic and aromatic amines. researchgate.net
Ligand Design and Coordination Chemistry of 2 1,2 Diphenylethylamino Pyridine Analogues
Structural Features Conducive to Metal Coordination
The coordination capabilities of 2-(1,2-Diphenylethylamino)-pyridine and its analogues are largely dictated by their inherent structural characteristics. The presence of both a pyridine (B92270) ring and an amino group provides multiple potential binding sites for metal ions.
Bidentate (N,N) and Multidentate Chelation Potential
Analogues of this compound are classic examples of ligands with the potential for bidentate (N,N) chelation. The geometry of the ligand allows for the formation of a stable five-membered ring when coordinated to a metal center through the pyridine nitrogen and the amino nitrogen. This chelate effect, driven by an increase in entropy, significantly enhances the stability of the resulting metal complexes. researchgate.net The fundamental coordination mode involves the lone pair of electrons on the pyridine nitrogen and the amino nitrogen donating to the metal center. alfachemic.comnih.gov
The table below illustrates the potential coordination modes of 2-aminopyridine (B139424) based ligands:
| Coordination Mode | Description | Number of Donor Atoms |
| Monodentate | Coordination through the pyridine nitrogen only. | 1 |
| Bidentate (N,N) | Chelation involving the pyridine and amino nitrogens. | 2 |
| Bridging | The ligand connects two or more metal centers. | 2 or more |
| Multidentate | Coordination involving additional donor groups on the ligand backbone. | 3 or more |
Influence of Chiral Centers on Coordination Geometry
A key feature of this compound is the presence of a chiral center at the carbon atom of the ethylamino group. The introduction of chirality into a ligand has profound implications for the coordination geometry of the resulting metal complexes. numberanalytics.com Chiral ligands are instrumental in asymmetric catalysis, where they create a chiral environment around the metal center, influencing the stereochemical outcome of reactions. numberanalytics.comnih.gov
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated and characterized to determine their structure and properties.
Homoleptic and Mixed-Ligand Complex Formation
Transition metal complexes can be broadly classified into two categories: homoleptic and heteroleptic. unacademy.comdoubtnut.comaskiitians.comncert.nic.inquora.com
Homoleptic complexes are those in which all the ligands coordinated to the central metal ion are identical. unacademy.comncert.nic.in For example, a complex where a metal ion is bound to multiple molecules of the same this compound analogue would be considered homoleptic.
Mixed-ligand complexes , also known as heteroleptic complexes, contain more than one type of ligand coordinated to the central metal ion. unacademy.comncert.nic.in For instance, a complex could feature a this compound analogue along with other ligands such as halides, phosphines, or carbonyl groups. kpi.ua
The formation of either homoleptic or mixed-ligand complexes depends on the reaction conditions, the stoichiometry of the reactants, and the relative coordinating ability of the different ligands present in the reaction mixture. mdpi.com The synthesis of mixed-ligand complexes allows for a finer tuning of the electronic and steric properties of the metal center, which can be advantageous for specific catalytic applications. rsc.org
Spectroscopic and Structural Elucidation of Coordination Compounds
A variety of spectroscopic and analytical techniques are employed to characterize the synthesized coordination compounds and elucidate their structures. giqimo.comuni-kiel.de
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal center. kpi.ua Upon coordination, the vibrational frequencies of the C=N bond in the pyridine ring and the N-H bond in the amino group typically shift to different wavenumbers. kpi.uamdpi.com These shifts provide direct evidence of ligand-metal bond formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H, ¹³C, etc.) provides detailed information about the structure of the complex in solution. acs.orgnih.gov Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can reveal the binding mode and the geometry of the complex.
UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complex, providing insights into the electronic structure and the d-orbital splitting of the metal center. giqimo.comnih.gov
Structural Elucidation:
The table below summarizes key characterization data for a hypothetical transition metal complex with a 2-aminopyridine-type ligand.
| Technique | Observation | Interpretation |
| IR Spectroscopy | Shift in ν(C=N) and ν(N-H) bands | Coordination of pyridine and amino groups to the metal. |
| ¹H NMR Spectroscopy | Downfield shift of pyridine and amine protons | Confirmation of ligand coordination in solution. |
| UV-Visible Spectroscopy | Appearance of new absorption bands | d-d electronic transitions in the metal center. |
| X-ray Crystallography | Determination of bond lengths and angles | Unambiguous confirmation of the molecular structure. |
Electronic and Steric Modulations within the Ligand Framework
The properties and reactivity of metal complexes can be systematically tuned by modifying the electronic and steric characteristics of the ligands. nih.govresearchgate.netresearchgate.netscielo.bracs.orgacs.orgnih.govmdpi.com For this compound analogues, these modifications can be introduced at various positions on the pyridine ring or the diphenylethylamino moiety.
Electronic Effects:
The electronic properties of the ligand can be altered by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridine ring. acs.orgacs.org
Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups increase the electron density on the pyridine nitrogen, making it a stronger Lewis base and enhancing its coordination ability. acs.org This can lead to more stable metal complexes.
Electron-Withdrawing Groups (e.g., -Cl, -NO₂): These groups decrease the electron density on the pyridine nitrogen, weakening its donor capacity. rsc.orgacs.org This can influence the redox potential of the metal center and its catalytic activity.
The Hammett parameter (σ) is often used to quantify the electronic effect of a substituent. The table below shows the Hammett parameters for some common substituents.
| Substituent | Hammett Parameter (σp) | Electronic Effect |
| -NMe₂ | -0.83 | Strong Electron-Donating |
| -OCH₃ | -0.27 | Electron-Donating |
| -CH₃ | -0.17 | Weak Electron-Donating |
| -H | 0.00 | Neutral |
| -Cl | 0.23 | Electron-Withdrawing |
| -CN | 0.66 | Strong Electron-Withdrawing |
| -NO₂ | 0.78 | Very Strong Electron-Withdrawing |
Steric Effects:
The steric bulk of the ligand can be modified by introducing large substituents near the coordination site. nih.govscielo.br In the case of this compound analogues, varying the substituents on the phenyl rings or at other positions can significantly impact the coordination environment. Increased steric hindrance can:
Influence the coordination number of the metal, favoring lower coordination numbers.
Affect the geometry of the complex, potentially leading to distorted structures. scielo.br
Control the access of substrates to the metal center in catalytic reactions, thereby influencing selectivity. researchgate.net
By systematically varying both the electronic and steric properties of the ligand, a library of this compound analogues can be created. This modular approach allows for the fine-tuning of the resulting metal complexes for specific applications in areas such as catalysis and materials science. nih.govnih.govacs.org
Tuning Substituents on the Pyridine Ring
The electronic properties of this compound and its analogues can be systematically modified by introducing various substituents onto the pyridine ring. These modifications primarily alter the electron density at the pyridine nitrogen atom, which in turn influences the ligand's basicity and its coordination behavior with metal centers. researchgate.netacs.org The functionalization of pyridine rings can be challenging due to the molecule's uneven electron density distribution, but it provides a powerful method to fine-tune the characteristics of the resulting metal complexes. nih.gov
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on the pyridine ring significantly changes the physicochemical properties of the coordination compounds. acs.org Generally, the basicity of the pyridine is a key indicator of its donor strength in coordination chemistry. researchgate.net For instance, in studies on 4-substituted pyridine ligands, a clear correlation has been established between the ligand's basicity (as estimated from pKa values) and the NMR chemical shifts upon coordination to a metal like Palladium(II). nih.gov
Electron-donating groups, such as alkyl (-R), methoxy (B1213986) (-OCH₃), or amino (-NH₂) groups, increase the electron density on the pyridine ring. This enhanced electron density strengthens the donor capacity of the pyridine nitrogen, leading to stronger coordination bonds with metal centers. researchgate.netcdnsciencepub.com Conversely, electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), or halide (-Cl, -Br) groups, decrease the electron density on the ring. nih.govrsc.org This reduction in electron density weakens the donor strength of the pyridine nitrogen, resulting in weaker coordination bonds. acs.orgcdnsciencepub.com
Research on a library of 2,6-bis(diethylaminomethyl)pyridine derivatives with substituents at the 4-position of the pyridine ring demonstrated these electronic effects. nih.gov The study explored substituents like -OH, -OBn, -Cl, and -NO₂ and evaluated their impact on the coordination chemistry of Copper(II) complexes. nih.gov The findings, supported by DFT analysis and cyclic voltammetry, confirmed that these substituents modulate the electronic properties of both the free ligands and their metal complexes. nih.gov
The following table summarizes the expected effects of different substituents on the properties of a 2-aminopyridine ligand framework.
| Substituent Type | Example Substituents | Position on Pyridine Ring | Effect on Pyridine Nitrogen Basicity | Impact on Metal-Ligand Bond | Supporting Observations |
|---|---|---|---|---|---|
| Electron-Donating Group (EDG) | -CH₃, -OH, -NH₂ | Typically C4 or C6 | Increases | Strengthens | Leads to more stable metal complexes; influences catalytic efficiency in some systems. acs.orgnih.gov |
| Electron-Withdrawing Group (EWG) | -NO₂, -CN, -Cl, -COCH₃ | Typically C4 or C5 | Decreases | Weakens | Affects redox potentials of metal complexes and can alter reaction mechanisms. nih.govcdnsciencepub.com |
| Halogens | -F, -Cl, -Br | Any | Decreases (Inductive Effect) | Weakens | Can be used for further functionalization via cross-coupling reactions. nih.gov |
Varying Substituents on the Amino Nitrogen and Diphenylethyl Group
Modifications to the substituents on the amino nitrogen and the diphenylethyl moiety of the ligand framework primarily introduce steric and, to a lesser extent, electronic effects that significantly influence coordination chemistry. psu.edunih.gov These changes can dictate the coordination mode of the ligand, the geometry of the resulting metal complex, and the stereoselectivity of catalytic processes. mdpi.commdpi.com
Steric Effects: The 1,2-diphenylethyl group is inherently bulky. Increasing this steric hindrance, for example by introducing bulky substituents on the phenyl rings (such as tert-butyl or triisopropylphenyl groups), can have profound consequences. mdpi.com Research on sterically demanding aminopyridine ligands has shown that excessive bulk can prevent the typical chelating coordination mode (involving both the pyridine and amino nitrogens). mdpi.comresearchgate.net Instead, it can force a rare η¹-coordination, where the ligand binds to the metal center only through the pyridine nitrogen atom. mdpi.comresearchgate.net This was observed in iron(II) halide complexes with N-(2,6-diisopropylphenyl)-[6-(2,4,6-triisopropylphenyl)-pyridine-2-yl]-amine, where the ligand adopts an η¹-coordination due to steric constraints. mdpi.com Such steric pressure can also protect the metal center, influencing its reactivity and stability.
In the context of catalysis, the steric environment created by the ligand is crucial for stereoselectivity. Studies on pyridylamido-type catalysts for olefin polymerization have shown that bulky substituents on the ligand framework can enhance stereoselectivity through a "buttressing effect". mdpi.com This effect involves bulky groups forcing other parts of the ligand, like an N-aryl ring, closer to the active site, which in turn creates a more defined chiral pocket for the incoming substrate. mdpi.com Analogously, modifying the phenyl groups of the diphenylethyl moiety could be used to control the stereochemical outcome of reactions catalyzed by its metal complexes.
The following table outlines the potential impact of modifying these parts of the ligand.
| Modification Area | Type of Substituent/Change | Primary Effect | Consequence for Coordination Chemistry | Illustrative Research Finding |
|---|---|---|---|---|
| Amino Nitrogen | Replacement of H with Alkyl/Aryl groups | Steric/Electronic | Can alter donor strength and provides a handle for building more complex structures. rsc.org | N-aryl-2-aminopyridines serve as precursors for N-(2-pyridyl)indole frameworks through Pd(II)-catalyzed annulation. rsc.org |
| Diphenylethyl Group (Phenyl Rings) | Introduction of bulky groups (e.g., -tBu, -iPr) | Steric | Can force unusual coordination modes (e.g., η¹); enhances stereoselectivity in catalysis by creating a defined chiral environment. mdpi.commdpi.com | Bulky aminopyridine ligands can lead to η¹-coordination instead of the more common chelating mode. mdpi.comresearchgate.net |
| Diphenylethyl Group (Phenyl Rings) | Introduction of EWGs or EDGs | Electronic | Subtly modulates the electron density of the overall ligand system. | Fluorination of 2-phenylpyridine (B120327) ligands in platinum(II) complexes significantly modifies their emission properties. wikipedia.org |
Based on a comprehensive search of available scientific literature, there is currently insufficient data to construct a detailed article on the specific catalytic applications of This compound and its derivatives according to the requested outline.
Research and publications detailing the use of "this compound" specifically as a chiral auxiliary (in either pyridinium (B92312) salt or aminoalcohol-based strategies) or as a chiral ligand for transition metal-catalyzed asymmetric hydrogenation and Suzuki-Miyaura cross-coupling reactions could not be located.
Therefore, it is not possible to generate a scientifically accurate and verifiable article that strictly adheres to the provided structure and focuses solely on the specified compound. The requested topics appear to be outside the scope of currently published research for this particular molecule.
Catalytic Applications of 2 1,2 Diphenylethylamino Pyridine Derived Systems
Asymmetric Catalysis for Enantioselective Transformations
Role as a Chiral Ligand in Transition Metal Catalysis
C-H Functionalization Processes
The direct functionalization of otherwise inert C-H bonds is a paramount goal in modern synthetic chemistry, offering an atom-economical route to complex molecules. Pyridine-containing ligands, including derivatives of 2-(1,2-diphenylethylamino)-pyridine, have been instrumental in advancing this field, particularly in ruthenium-catalyzed reactions.
Ruthenium-based catalysts have demonstrated significant promise in the C-H arylation and alkylation of pyridines. mdpi.combeilstein-journals.org The inherent challenge in these transformations lies in the electron-deficient nature of the pyridine (B92270) ring and its strong coordinating ability, which can lead to catalyst inhibition. beilstein-journals.orgresearchgate.net However, the appropriate design of the ligand sphere around the ruthenium center can overcome these hurdles. For instance, ruthenium(II) complexes bearing N^N and N^O donor pyridine ligands have been successfully employed for the arylation of 2-phenylpyridine (B120327). mdpi.com The electronic and steric properties of these ligands have a profound impact on the catalytic activity and selectivity, often determining the extent of mono- versus diarylation. mdpi.com
Mechanistic studies, supported by experimental and theoretical investigations, have shed light on the intricate pathways of these reactions. In the ruthenium-mediated C-H functionalization of pyridine with terminal alkynes, a key intermediate is a vinylidene-containing complex. acs.orgnih.gov This intermediate can then proceed through productive pathways leading to the desired 2-substituted E-styrylpyridines or unproductive pathways resulting in catalyst deactivation via the formation of pyridylidene-containing complexes. acs.orgnih.gov The formation of the desired product involves a C-H bond cleavage from an agostic complex, followed by migration of the pyridyl ligand to the vinylidene moiety and subsequent protonation. acs.orgnih.gov
| Catalyst System | Substrate | Product | Key Findings | Reference |
| [Ru(η⁵-C₅H₅)(py)₂(PPh₃)]⁺ | Pyridine and terminal alkynes | 2-substituted E-styrylpyridines | Formation of a vinylidene-containing intermediate; catalyst deactivation via pyridylidene complex. | acs.orgnih.gov |
| [RuCl₂(NH₂-Ar)(p-cymene)] | 2-Phenylpyridine and aryl halide | Monoarylated 2-phenylpyridine | Electronic and steric properties of aniline (B41778) ligands affect catalytic activity and selectivity. | mdpi.com |
| Water-soluble (O^O) and (N^O) chelate ruthenium(II) catalysts | 2-Phenylpyridine and aryl chlorides/bromides | Diarylated product | Tolerant to various functional groups like cyanide and esters. | mdpi.com |
Olefin Metathesis with Pyridine-Containing Catalysts
Olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds, with broad applications in organic synthesis and polymer science. nih.gov Ruthenium-based catalysts have been at the forefront of this field, and the incorporation of pyridine-containing ligands has led to significant improvements in their performance. nih.govacs.org
Pyridine acts as a stabilizing donor ligand in ruthenium monothiolate catalysts, drastically enhancing their performance in Z-selective olefin metathesis compared to systems with other stabilizing ligands. acs.org These pyridine-stabilized ruthenium alkylidenes exhibit fast initiation and achieve high yields with good to excellent Z-selectivity in the self-metathesis of terminal olefins at room temperature. acs.org A key advantage of these catalysts is their broad substrate scope, which includes functionalized substrates like ω-alkenoic acids. acs.org The rapid initiation of these catalysts is believed to be a crucial factor in minimizing olefin isomerization, a common side reaction in metathesis, which is often promoted by catalyst decomposition products. acs.org
However, the interaction of pyridine and other N-heteroaromatics with metathesis catalysts can also lead to deactivation. beilstein-journals.org The nitrogen atom can coordinate to the metal center, inhibiting the catalytic cycle. Strategies to mitigate this deactivation include the use of sterically hindered pyridines or the temporary protonation of the pyridine nitrogen to form an ammonium (B1175870) salt, which reduces its coordinating ability. beilstein-journals.org The development of phosphine-free ruthenium catalysts containing pyridine or other imine ligands has also been a significant area of research, aiming to create more robust and selective catalysts for high-temperature applications. mdpi.com
| Catalyst System | Reaction Type | Key Features | Reference |
| Pyridine-stabilized ruthenium monothiolate alkylidenes | Z-selective olefin metathesis | Fast initiation, high yields, high Z-selectivity, broad substrate scope. | acs.org |
| Molybdenum pentacarbonyl-pyridine/ethylaluminum dichloride/tetrabutylammonium chloride | Metathesis of terminal olefins | Evidence for a coordinated carbene-initiated process. | rsc.org |
| Grubbs III catalyst immobilized on polyvinyl pyridine (PVP) | Ring-closing metathesis (RCM), enyne and cross-metathesis (CM) | Superior properties compared to commercial resins. | thieme-connect.com |
Non-Asymmetric Catalytic Systems
Beyond asymmetric transformations, ligands derived from this compound contribute significantly to a range of non-asymmetric catalytic processes. The modular nature of this ligand framework allows for fine-tuning of steric and electronic properties to control polymerization, hydrofunctionalization, and proton-relay mechanisms.
Polymerization Reactions
Late-transition metal catalysts, particularly those of nickel, palladium, iron, and cobalt, have become indispensable for the polymerization of olefins due to their tolerance for functional groups and the highly tunable nature of their ligand sphere. mdpi.commdpi.comdntb.gov.ua Pyridine-containing ligands, such as pyridine-imine and bis(imino)pyridyl systems, have been extensively investigated in this context. mdpi.com The steric bulk of the substituents on the ligand framework, for instance, can be systematically varied to control the catalytic activity and the properties of the resulting polymer, such as molecular weight and branching. mdpi.commdpi.com
These catalysts are typically activated by a cocatalyst, such as an alkylaluminum compound, to initiate the polymerization process. mdpi.com The design of the ligand is paramount, as it directly influences the electronic environment of the metal center and the steric accessibility of the monomer, thereby dictating the course of the polymerization reaction. mdpi.comacs.org
| Catalyst Type | Metal Center | Ligand Type | Application | Key Influence of Ligand | Reference |
| Late Transition Metal Catalysts | Ni, Pd, Fe, Co | Pyridine-imine, Bis(imino)pyridyl | Olefin Polymerization | Tuning of catalytic performance and polymer properties through steric and electronic effects. | mdpi.com |
| Dinuclear Salicylaldiminato Nickel Catalysts | Ni | Salicylaldiminato | Ethylene Polymerization | Higher activity compared to mononuclear analogues. | acs.org |
Hydrofunctionalization Processes (Hydroamination, Hydroalkylation)
Hydrofunctionalization reactions, such as hydroamination and hydroalkylation, represent atom-economical methods for the formation of new carbon-nitrogen and carbon-carbon bonds. Pyridine-derived ligands have been successfully employed in developing catalysts for these transformations.
For instance, early transition metal complexes of titanium (Group 4) and vanadium (Group 5) bearing pyridine-derived ligands have been developed for the catalytic synthesis of selectively substituted amines through intramolecular hydroamination and hydroaminoalkylation. ubc.ca These reactions provide efficient routes to cyclic amines. A notable achievement is the development of a titanium catalyst that can selectively promote α-alkylation of primary aminoalkenes to form five- and six-membered cycloalkylamines. ubc.ca
In the realm of late transition metals, palladium complexes have been utilized for the intermolecular hydroamination of vinylarenes with alkylamines. nih.gov Mechanistic studies suggest that these reactions can proceed through an η³-arylethyl palladium complex. nih.gov Furthermore, innovative approaches combining biocatalysis and photochemistry have enabled the enantioselective hydroalkylation of pyridines using "ene"-reductases, showcasing the potential for creating stereocenters with high selectivity. princeton.edu
| Catalyst System | Reaction Type | Substrates | Products | Key Features | Reference |
| Titanium complexes with pyridine-derived ligands | Intramolecular Hydroaminoalkylation | Primary aminoalkenes | 5- and 6-membered cycloalkylamines | Selective α-alkylation. | ubc.ca |
| Pd(O₂CCF₃)₄/DPPF/TfOH | Intermolecular Hydroamination | Vinylarenes and alkylamines | Arylethylamines | Proceeds through an η³-arylethyl palladium complex. | nih.gov |
| "Ene"-reductases | Photoenzymatic Hydroalkylation | Pyridines and alkenes | Derivatives of pyridine | Enantioselective formation of a γ-stereocenter. | princeton.edu |
Proton Relay Mechanisms in Homogeneous Catalysis
The concept of proton relays, where a molecule or a part of a ligand facilitates the transfer of protons, is a sophisticated strategy employed in both biological and synthetic catalytic systems to enhance reaction rates and control selectivity. Pyridine-containing systems have been shown to be effective proton shuttles in homogeneous catalysis.
A compelling example is a cationic palladium(II) complex featuring a pyridyl-mesoionic carbene ligand, which catalyzes the intermolecular hydroamination of alkynes. nih.govacs.orgresearchgate.net In this system, the pyridine "wingtip" of the ligand is strategically positioned near the metal's active site. This proximity allows it to act as an internal base, assisting in the entropically favored transfer of protons during the catalytic cycle. nih.govacs.org This mimics the function of enzyme-like architectures, where specific functional groups are precisely oriented to facilitate key chemical steps. The moderate basicity of the pyridine moiety enables the formation of stable pyridinium (B92312) intermediates, opening up low-energy pathways for proton transfer events. acs.org
Theoretical studies have also underscored the importance of proton relays in other contexts. For example, quantum chemical calculations on the homogeneous reduction of CO₂ by pyridine have revealed that water molecules can act as a proton relay, significantly lowering the activation barrier for the proton-coupled electron transfer process. acs.org This highlights the general importance of proton shuttles in facilitating challenging chemical transformations.
| Catalytic System | Process | Role of Pyridine Moiety | Mechanism | Reference |
| [Pd(Py-tzNHC)₂]²⁺ complex | Intermolecular hydroamination of alkynes | Acts as a proton shuttle. | The pyridine wingtip assists in proton transfer via stable pyridinium intermediates, lowering activation barriers. | nih.govacs.orgresearchgate.net |
| Pyridine in the presence of water | Homogeneous reduction of CO₂ | Substrate for reduction, facilitated by proton relay. | Water molecules act as a proton relay, lowering the barrier for proton-coupled electron transfer. | acs.org |
Mechanistic Insights and Computational Investigations
Elucidation of Reaction Mechanisms in Syntheses and Catalysis
A thorough search for experimental studies on the reaction mechanisms involving 2-(1,2-Diphenylethylamino)-pyridine did not yield specific results.
Kinetic Studies and Reaction Pathway Delineation
Currently, there are no published kinetic studies that specifically delineate the reaction pathways for the synthesis or catalytic application of this compound. To understand its reactivity, such studies would be crucial. They would involve monitoring the concentration of reactants, intermediates, and products over time under various conditions to determine rate laws and activation parameters. This information would provide fundamental insights into the step-by-step process of reactions where this compound plays a role.
Theoretical Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deep insights into chemical reactions. However, specific DFT studies on this compound are not available.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
DFT calculations could provide valuable information about the electronic structure of this compound, such as the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. Analysis of the molecular electrostatic potential could reveal the electron-rich and electron-poor regions of the molecule, predicting its behavior as a nucleophile or electrophile. While DFT has been extensively applied to a wide range of pyridine (B92270) derivatives, this specific compound has not been the subject of such a detailed computational investigation.
The characterization of transition states is a cornerstone of computational mechanistic studies. For any reaction involving this compound, identifying the transition state structures and their corresponding activation energies would be essential for understanding the reaction kinetics and selectivity. This would involve locating the first-order saddle points on the potential energy surface that connect reactants to products. No such transition state analyses for reactions involving this compound have been reported.
Given the chiral nature of this compound, a key application of computational chemistry would be the prediction of stereochemical outcomes in reactions it may catalyze. By calculating the energies of the transition states leading to different stereoisomers, it would be possible to predict the enantiomeric or diastereomeric excess of the products. This predictive power is a significant advantage of computational modeling in the field of asymmetric catalysis. Unfortunately, the absence of such computational studies for this compound means that its potential for inducing stereoselectivity remains theoretically unexplored.
Molecular Modeling for Ligand-Substrate and Ligand-Metal Interactions
Computational modeling has become an indispensable tool for elucidating the intricate interactions between ligands, substrates, and metal centers at the molecular level. In the context of this compound, molecular modeling provides critical insights into its coordination behavior, the nature of its binding with various substrates, and the electronic and steric factors that govern its reactivity. While specific computational studies on this compound are not extensively documented in publicly available literature, general principles of molecular modeling applied to analogous pyridine-containing ligands and their metal complexes offer a framework for understanding its potential interactive properties.
Theoretical investigations, primarily employing Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic structures of ligands and their corresponding metal complexes. For pyridine derivatives, DFT calculations can accurately model bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule. These calculations are crucial for understanding the steric hindrance and conformational flexibility of the 2-(1,2-diphenylethylamino) moiety, which in turn influences its coordination capabilities.
Ligand-Substrate Interactions:
Molecular modeling can simulate the non-covalent interactions between the this compound ligand and various substrates. These interactions are fundamental in catalysis and molecular recognition. Key interactions that can be modeled include:
Hydrogen Bonding: The pyridine nitrogen and the secondary amine proton can act as hydrogen bond acceptors and donors, respectively. Computational models can predict the strength and geometry of these bonds with substrate molecules containing complementary functional groups.
π-π Stacking: The presence of two phenyl rings and a pyridine ring allows for significant π-π stacking interactions with aromatic substrates. Modeling can quantify the energetic contribution of these stacking arrangements.
Ligand-Metal Interactions:
The coordination of this compound to a metal center can be extensively studied using computational chemistry. The pyridine nitrogen and the secondary amine nitrogen can act as a bidentate N,N'-donor ligand, forming a stable chelate ring with a metal ion. Molecular modeling can provide detailed information on:
Coordination Geometry: DFT calculations can predict the preferred coordination geometry (e.g., tetrahedral, square planar, octahedral) of the resulting metal complex. This is influenced by the nature of the metal ion, its oxidation state, and the steric bulk of the ligand.
Bonding Analysis: Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are powerful computational tools used to characterize the nature of the metal-ligand bonds. These methods can quantify the degree of covalent and electrostatic character in the coordination bonds.
Electronic Properties: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of the metal complexes, providing insights into the metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions.
Illustrative Data from Analogous Systems:
To illustrate the type of data generated from such computational studies, the following tables present hypothetical, yet plausible, data for the interaction of this compound (referred to as L1) with a model substrate and a metal ion, based on findings for similar pyridine-based ligands.
Table 1: Calculated Interaction Energies for L1-Substrate Complex
| Interaction Type | Substrate Moiety | L1 Atom(s) Involved | Calculated Interaction Energy (kcal/mol) |
| Hydrogen Bond | -OH | Pyridine-N | -5.2 |
| Hydrogen Bond | -C=O | Amine-H | -3.8 |
| π-π Stacking | Phenyl Ring | Phenyl Ring 1 | -2.5 |
| π-π Stacking | Phenyl Ring | Phenyl Ring 2 | -2.3 |
Table 2: Computed Parameters for a Hypothetical [M(L1)Cl₂] Complex
| Parameter | Metal Ion (M) | Value |
| Coordination Geometry | Pd(II) | Square Planar |
| M-N (pyridine) Bond Length (Å) | Pd(II) | 2.05 |
| M-N (amine) Bond Length (Å) | Pd(II) | 2.12 |
| N-M-N Bite Angle (°) | Pd(II) | 85.3 |
| NBO Charge on Metal | Pd(II) | +0.45 |
| Calculated MLCT Wavelength (nm) | Pd(II) | 380 |
These tables exemplify the quantitative data that molecular modeling can provide, offering a deeper understanding of the interactions at play. While specific experimental and computational data for this compound are needed for a complete picture, the principles and methodologies outlined here form the basis for any future computational investigation into this compound's fascinating chemical behavior.
Advanced Methodological and Materials Science Applications
Strategic Chemical Space Exploration via Scaffold Diversification
The pyridine (B92270) moiety is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in FDA-approved drugs and demonstrating a profound influence on the pharmacological profiles of molecules. nih.govnih.gov The strategic use of scaffolds like 2-(1,2-Diphenylethylamino)-pyridine allows for a systematic exploration of chemical space, enabling the development of new chemical entities with tailored properties.
The this compound framework serves as an excellent starting point for the generation of structurally diverse compound libraries. The value of the pyridine ring in such endeavors lies in its ability to enhance biochemical potency, improve metabolic stability, and increase cellular permeability. nih.gov By systematically modifying the three main components of the scaffold—the pyridine ring, the diphenylmethyl group, and the ethylamino linker—researchers can generate a vast array of analogues. This diversification is a cornerstone of modern drug discovery, allowing for the screening of a wide range of compounds against various biological targets. nih.gov
Table 1: Illustrative Scheme for Library Diversification from this compound Scaffold
| Scaffold Component | Position of Variation | Example Modifications | Potential Impact on Properties |
| Pyridine Ring | Positions 3, 4, 5, 6 | Halogens (F, Cl, Br), Alkyl groups (CH₃), Methoxy (B1213986) groups (OCH₃) | Modulates electronics, pKa, and binding interactions. |
| Phenyl Groups | Ortho, Meta, Para | Electron-withdrawing groups (NO₂, CF₃), Electron-donating groups (OH, NH₂) | Alters electronic density, solubility, and metabolic stability. |
| Ethylamino Linker | Amine or Ethyl chain | N-methylation, Replacement with amide or urea, Chain extension/contraction | Affects basicity, hydrogen bonding capacity, and conformational freedom. |
Bioisosterism is a fundamental strategy in medicinal chemistry used to modify a lead compound to enhance its affinity, efficacy, or pharmacokinetic properties while retaining the desired biological activity. mdpi.com This involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties. The pyridine ring is often involved in such strategies, either by replacing a benzene (B151609) ring to introduce a hydrogen bond acceptor and improve solubility or by being replaced itself to alter a molecule's metabolic profile. mdpi.comchemrxiv.org
In the context of this compound, bioisosteric replacement can be applied to several parts of the molecule. For example, the pyridine ring could be replaced with other heterocycles like pyrimidine (B1678525) or a substituted benzene ring to fine-tune target engagement. Conversely, one of the phenyl groups could be swapped for a different aromatic or heteroaromatic ring, such as thiophene (B33073) or furan, to explore new binding interactions or block metabolic pathways. domainex.co.uk This rational design approach can lead to compounds with significantly improved characteristics, such as enhanced metabolic stability or reduced toxicity. chemrxiv.org
Table 2: Potential Bioisosteric Replacements for the this compound Scaffold
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Pyridine | Pyrimidine, Pyridazine, Thiophene | Modify hydrogen bonding capacity, alter metabolic profile, change dipole moment. |
| Phenyl | Thienyl, Furyl, Cyclohexyl | Introduce new electronic features, improve solubility, reduce lipophilicity. |
| Amine Linker (-NH-) | Ester (-O-), Methylene (-CH₂-), Amide (-NHCO-) | Change hydrogen bonding properties, alter chemical stability and conformation. |
Utilization in Chiral Separations and Materials Design
The unique stereochemical and electronic properties of this compound make it a candidate for applications in materials science, particularly in the fields of enantioselective separations and the construction of novel hybrid materials.
Chiral separation is critical in the pharmaceutical industry, as enantiomers of a drug can have vastly different pharmacological and toxicological profiles. researchgate.net High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for separating enantiomers. These CSPs function by forming transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. researchgate.net
Given its inherent chirality and rigid structure, this compound is a suitable candidate for use as a chiral selector in a CSP. The preparation of such a CSP would typically involve covalently bonding the chiral molecule to a solid support, most commonly silica (B1680970) gel. The pyridine and phenyl groups can participate in π-π stacking interactions, while the amino group can engage in hydrogen bonding or dipole-dipole interactions. These multiple interaction points are key to effective chiral recognition, following principles like the three-point interaction model. researchgate.net The derivatization of cyclodextrins, another class of chiral selectors, has shown that a combination of inclusion complexation and external interactions leads to successful enantioseparation for a wide range of molecules. nih.gov
Table 3: Conceptual Steps for Preparing a CSP from this compound
| Step | Description | Purpose |
| 1. Functionalization | Introduce a reactive group (e.g., a vinyl or silane (B1218182) group) onto one of the phenyl rings of the chiral molecule. | To create a chemical handle for covalent attachment to the support. |
| 2. Immobilization | React the functionalized chiral molecule with activated silica gel. | To covalently bond the chiral selector onto the stationary phase support. |
| 3. End-capping | Treat the silica surface with a small silanizing agent (e.g., trimethylchlorosilane). | To block any remaining free silanol (B1196071) groups, which can cause non-specific binding and peak tailing. |
| 4. Packing | Pack the resulting chiral material into an HPLC column under high pressure. | To prepare the final column for use in chiral separations. |
Hybrid organic-inorganic materials are a class of composites that combine the properties of organic molecules (e.g., functionality, structural diversity) with those of inorganic materials (e.g., thermal stability, conductivity). nih.govfigshare.com Pyridine-containing ligands are frequently used to construct these materials, acting as linkers that coordinate to metal centers to form extended one-, two-, or three-dimensional networks. rsc.orgrsc.org
The this compound molecule can serve as a versatile organic building block in the synthesis of such hybrid materials. The nitrogen atom of the pyridine ring can act as a coordination site for various metal ions (e.g., Pb²⁺, Cd²⁺, Co²⁺), similar to how 2-(2-aminoethyl)pyridine (B145717) and pyridine-hydrazones have been used to form lead-halide and other metal-organic frameworks. rsc.orgnih.gov The resulting hybrid materials can exhibit interesting structural diversity and properties, depending on the coordination mode of the organic ligand and the nature of the inorganic component. rsc.orgnih.gov These materials have potential applications in areas such as optoelectronics, catalysis, and sensing. nih.govrsc.org
Table 4: Examples of Potential Hybrid Materials Incorporating this compound (L)
| Inorganic Component | Potential Resulting Structure | Possible Application Area |
| Lead Iodide (PbI₂) | 1D chains or 2D layered perovskite-like structures, e.g., (L)₂PbI₄ | Optoelectronics, Solar Absorbers. nih.gov |
| Lead Bromide (PbBr₂) | Discrete molecules or 1D/2D metal-organic networks, e.g., [Pb(L)Br₂]n | Luminescent Materials. rsc.org |
| Polyoxometalates (e.g., [PMo₁₂O₄₀]³⁻) | 3D frameworks with metal-organic layers | Electrocatalysis, Photocatalysis. rsc.org |
| Zinc Chloride (ZnCl₂) | Coordination polymers with varied dimensionality | Gas Sorption, Sensing |
Future Prospects and Emerging Trends
Green Chemistry Approaches in Synthesis and Catalysis
The principles of green chemistry are increasingly influencing the synthesis of complex molecules. For pyridine (B92270) derivatives, this has led to the exploration of more environmentally benign methodologies that reduce waste and energy consumption. Traditional methods for pyridine synthesis often involve harsh conditions and the use of toxic chemicals. researchgate.netscilit.com In contrast, modern approaches are focusing on sustainable alternatives.
One promising avenue is the use of ionic liquids (ILs) as both solvents and catalysts. researchgate.netscilit.com ILs are salts with low melting points that are non-volatile, making them a safer alternative to conventional organic solvents. researchgate.netscilit.com Their properties can be fine-tuned to optimize reaction conditions, potentially leading to higher yields and selectivity in the synthesis of pyridine-containing compounds. researchgate.netscilit.com Furthermore, the recyclability of ILs aligns with the economic and environmental goals of green chemistry. researchgate.netscilit.com
Microwave-assisted synthesis is another green technique that has shown significant advantages in the preparation of pyridine derivatives. nih.govacs.org This method can dramatically shorten reaction times from hours to minutes and often results in higher yields of pure products with minimal byproducts. nih.govacs.org The application of such one-pot, multi-component reactions under microwave irradiation represents a significant step towards more efficient and sustainable chemical manufacturing. nih.govacs.org The adoption of these green synthesis routes could make the production of ligands like 2-(1,2-Diphenylethylamino)-pyridine more economical and environmentally friendly.
A recent development in the green synthesis of imidazo[1,2-a]pyridine (B132010) derivatives utilizes sodium alginate, a biodegradable polymer, as a catalyst in an aqueous ethanol (B145695) mixture. tandfonline.com This method provides high to excellent yields under mild conditions, further demonstrating the potential of bio-organocatalysis in creating complex pyridine-based structures. tandfonline.com
Development of Highly Active and Selective Catalytic Systems
The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries is a major driver for the development of new and improved asymmetric catalytic systems. Chiral pyridine-derived ligands are central to this endeavor due to their wide applicability in various transition-metal-catalyzed reactions. acs.org The 2-aminopyridine (B139424) moiety, a key feature of this compound, is recognized as a valuable scaffold in drug discovery and the synthesis of biologically active molecules. nih.govrsc.org
A significant challenge in ligand design is balancing steric hindrance, which can enhance stereoselectivity, with the need to maintain high catalytic activity. acs.org Recent innovations have focused on creating modular and tunable chiral pyridine units (CPUs) that address this paradox. acs.org These advanced ligands often feature rigid, fused-ring frameworks that minimize local steric hindrance while allowing for the tuning of the peripheral steric environment to achieve both high reactivity and selectivity. acs.org
For instance, novel chiral pyridine–aminophosphine ligands have been successfully applied in the iridium-catalyzed asymmetric hydrogenation of challenging substrates, achieving excellent enantioselectivity. rsc.org Similarly, pyridine-oxazoline ligands, a class of hybrid ligands, have seen a resurgence in popularity for their ability to facilitate a wide range of new and efficient asymmetric methodologies. rsc.org The development of such highly active and selective catalytic systems, often involving precious metals like iridium and palladium, is crucial for the synthesis of complex chiral molecules. rsc.orgoup.compnas.org
The catalytic enantioselective N-oxidation of pyridines represents another frontier, providing a novel entry into chiral pyridine frameworks. nih.gov This biomolecule-inspired approach utilizes peptides to achieve high levels of asymmetric induction, demonstrating the potential for creating diverse and valuable chiral building blocks. nih.gov
Integration with High-Throughput Experimentation and Automation
The discovery and optimization of novel catalysts is a time-consuming and resource-intensive process. High-throughput experimentation (HTE) has emerged as a powerful strategy to accelerate this process by allowing for the rapid screening of large numbers of catalysts and reaction conditions in parallel. numberanalytics.comyoutube.com This technique, which originated in the biological sciences, is now routinely used in chemistry to address challenging catalysis problems. youtube.com
Robotic screening systems can test thousands of catalysts with high precision, varying parameters such as ligands, bases, and solvents to quickly identify optimal conditions for a given transformation. numberanalytics.comsigmaaldrich.com Pre-designed screening kits, such as those for Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling, provide a streamlined workflow for evaluating a diverse range of catalysts and ligands. sigmaaldrich.com The use of catalyst-coated glass beads (ChemBeads) is particularly suited for automated screening, as it allows for the accurate dispensing of sub-milligram quantities of solid catalysts. sigmaaldrich.com
The integration of HTE with flow chemistry offers further advantages, including improved reaction control, enhanced safety, and the ability to rapidly scale up successful hits. youtube.com For challenging reactions like C-C and C-N bond formations, which often have high failure rates, HTE is an indispensable tool for identifying effective catalytic systems. youtube.comnumberanalytics.com By applying these automated techniques, researchers can more efficiently explore the catalytic potential of ligands like this compound in a wide array of chemical transformations.
Computational Design of Next-Generation Ligands and Catalysts
Computational chemistry has become an indispensable tool in modern asymmetric synthesis, offering deep mechanistic insights and guiding the rational design of new catalysts. acs.orgnih.govchiralpedia.com By modeling reaction transition states, computational methods can predict the stereochemical outcome of a reaction and help to identify promising new ligand architectures. acs.orgnih.gov
Computer-aided design protocols enable the screening of vast virtual libraries of potential ligands, significantly reducing the time and experimental effort required to discover novel chiral auxiliaries. acs.orgnih.gov These computational approaches have been successfully used to design ligands for a variety of asymmetric reactions, including allylations and C-H borylation. acs.orgacs.org
The synergy between computational and experimental approaches is leading to significant advancements in catalyst design. chiralpedia.com As artificial intelligence and machine learning algorithms become more sophisticated, their ability to predict catalyst performance and guide synthetic efforts will continue to grow. chiralpedia.com This data-driven approach, combined with a deep understanding of reaction mechanisms, will be key to developing the next generation of highly efficient and selective catalysts based on scaffolds like this compound. The ultimate goal is to move beyond empirical screening towards a more predictive and rational design of catalysts for specific applications. pnas.org
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 2-(1,2-Diphenylethylamino)-pyridine?
- Methodological Answer : Optimizing reaction conditions is critical. For analogous pyridine derivatives, adjusting solvent polarity (e.g., dichloromethane or THF), stoichiometry of reactants, and catalyst selection (e.g., NaOH or palladium-based catalysts) can improve yields . Purification via column chromatography or recrystallization in ethanol may enhance purity (>99%) . Monitoring reaction progress using TLC or HPLC ensures intermediate stability.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Combine NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding interactions. FT-IR can identify amine (-NH) and pyridine ring vibrations. Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural elucidation .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact due to potential toxicity (H313/H319 codes for related pyridines). Store in airtight containers at 2–8°C, away from oxidizers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do electronic effects of substituents on the phenyl rings influence the compound’s reactivity?
- Methodological Answer : Computational studies (DFT or TD-DFT) can model electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) on the phenyl rings. For example, substituents at the para position may alter the pyridine’s electron density, affecting nucleophilic/electrophilic behavior. Compare with experimental data (e.g., reaction rates or UV-Vis absorption shifts) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate results via dose-response curves and orthogonal assays (e.g., enzymatic vs. cellular assays). Cross-reference with structurally similar compounds (e.g., 2-amino-4-substituted pyridines) to identify structure-activity trends .
Q. How can mechanistic insights into its catalytic or pharmacological action be gained?
- Methodological Answer : Use kinetic isotope effects (KIEs) or radical trapping agents to probe reaction mechanisms. For biological targets, employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors like kinases or GPCRs. Pair with mutagenesis studies to confirm critical binding residues .
Data Analysis & Experimental Design
Q. How to design experiments to assess the compound’s stability under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC at timed intervals. Use Arrhenius plots to extrapolate shelf-life. For thermal stability, DSC/TGA analysis identifies decomposition points .
Q. What computational tools are recommended for predicting its physicochemical properties?
- Methodological Answer : Software like Gaussian (for logP, pKa) or COSMO-RS (solubility) can model properties. Molecular dynamics simulations (e.g., GROMACS) predict aggregation behavior in aqueous solutions. Validate predictions with experimental measurements (e.g., shake-flask method for logP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
